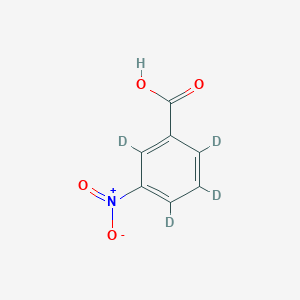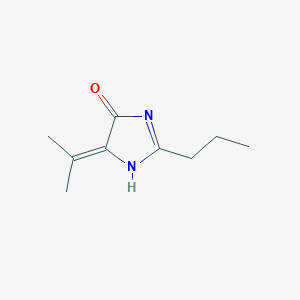
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one, also known as PPI or Propidium Iodide, is a fluorescent dye commonly used in scientific research for staining DNA. PPI is a small organic molecule that binds to DNA with high affinity and specificity, making it a useful tool for a variety of applications.
Wirkmechanismus
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one binds to DNA by intercalating between the base pairs, causing a significant increase in fluorescence. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is membrane-impermeable and cannot penetrate the cell membrane of viable cells, making it useful for distinguishing between live and dead cells. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also a substrate for P-glycoprotein, a drug efflux pump that can pump 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one out of cells, reducing its fluorescent signal.
Biochemische Und Physiologische Effekte
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is not known to have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is a DNA intercalating agent and can potentially cause mutations or DNA damage if used improperly.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is its high specificity and affinity for DNA, making it a useful tool for a variety of applications. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, there are also limitations to the use of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one can potentially cause DNA damage if used improperly, and its fluorescent signal can be affected by the presence of P-glycoprotein in cells. Additionally, 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is not suitable for use in live cells, as it cannot penetrate the cell membrane.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. One area of interest is the development of new fluorescent dyes with higher specificity and sensitivity for DNA. Another area of interest is the development of new methods for staining DNA in live cells, which would allow for more dynamic and real-time analysis of cellular processes. Additionally, there is potential for the use of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one in clinical applications, such as cancer diagnosis and treatment. Overall, 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is a valuable tool for scientific research, and its potential for future applications is vast.
Synthesemethoden
The synthesis of 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one involves the reaction of propylene oxide with imidazole in the presence of an acid catalyst to form 2-propyl-4,5-dihydro-1H-imidazole. This intermediate is then reacted with acetone to form 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is widely used in scientific research for staining DNA in a variety of applications, including flow cytometry, microscopy, and cell sorting. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is commonly used to distinguish between live and dead cells, as it cannot penetrate the cell membrane of viable cells. 5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one is also used to measure DNA content in cells, making it useful for cell cycle analysis and determining the ploidy of cells.
Eigenschaften
CAS-Nummer |
149675-45-6 |
|---|---|
Produktname |
5-Propan-2-ylidene-2-propyl-1H-imidazol-4-one |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
4-propan-2-ylidene-2-propyl-1H-imidazol-5-one |
InChI |
InChI=1S/C9H14N2O/c1-4-5-7-10-8(6(2)3)9(12)11-7/h4-5H2,1-3H3,(H,10,11,12) |
InChI-Schlüssel |
WAEJWQUDYGVHDX-UHFFFAOYSA-N |
Isomerische SMILES |
CCCC1=NC(=O)C(=C(C)C)N1 |
SMILES |
CCCC1=NC(=C(C)C)C(=O)N1 |
Kanonische SMILES |
CCCC1=NC(=O)C(=C(C)C)N1 |
Synonyme |
4H-Imidazol-4-one,1,5-dihydro-5-(1-methylethylidene)-2-propyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



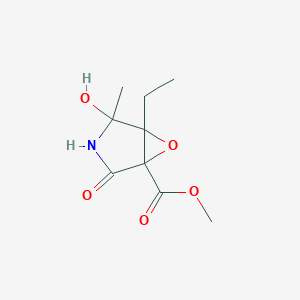
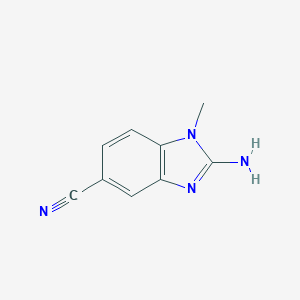
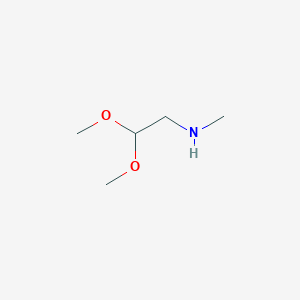
![2-Fluoro-1-{4-[(methoxymethyl)sulfanyl]phenyl}ethanone](/img/structure/B117272.png)
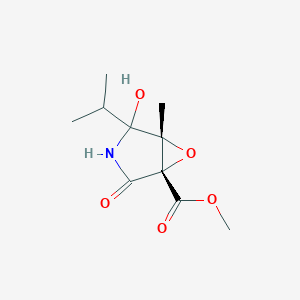
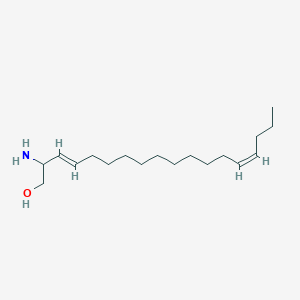
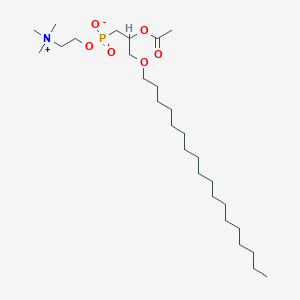
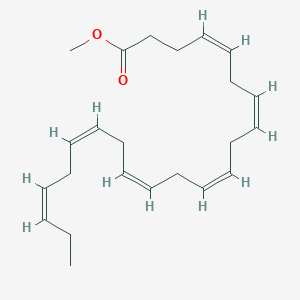
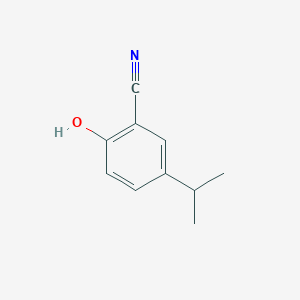
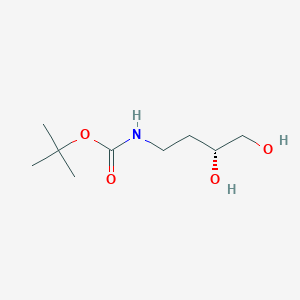
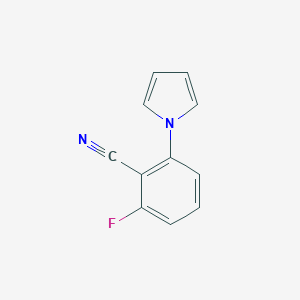
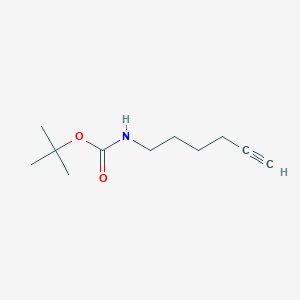
![Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B117297.png)
